molecular formula C14H16N2 B1197657 Napactadine

Napactadine

Cat. No.: B1197657
M. Wt: 212.29 g/mol
InChI Key: NAHCWQNNENHGNH-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

Napactadine, chemically designated as N,N'-dimethyl-2-naphthalen-2-ylethanimidamide , is a bicyclic antidepressant agent distinguished by its unique amidine functional group. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural components: a naphthalene ring system substituted with an ethanimidamide group and two methyl groups at the nitrogen atoms. Its molecular formula is C₁₄H₁₆N₂ , with a molar mass of 212.29 g/mol . The compound’s CAS registry number is 76631-45-3 , and it is also known by its developmental code DL-588 .

Table 1: Chemical Identity of this compound

Property Value
IUPAC Name N,N'-dimethyl-2-naphthalen-2-ylethanimidamide
Molecular Formula C₁₄H₁₆N₂
Molecular Weight 212.29 g/mol
CAS Number 76631-45-3
SMILES Notation CN\C(CC1=CC=C2C=CC=CC2=C1)=N/C
InChI Key NAHCWQNNENHGNH-UHFFFAOYSA-N

The structural backbone of this compound consists of a naphthalene moiety linked to an amidine group, which differentiates it from classical tricyclic antidepressants (TCAs) that feature three fused aromatic rings.

Discovery and Development Timeline

This compound was first synthesized in the early 1980s as part of a broader effort to develop antidepressants with improved efficacy and reduced side effects compared to TCAs. McCarthy et al. (1985) described its synthesis via a novel method involving the reaction of N-methyl-2-(naphthalen-2-yl)acetamide with triethyloxonium fluoroborate (Meerwein reagent) to form an imino ether intermediate, followed by treatment with methylamine. Preclinical studies demonstrated its antidepressant activity comparable to imipramine, a benchmark TCA, particularly in rodent models measuring reserpine antagonism and norepinephrine reuptake inhibition.

Despite promising early results in reducing depressive symptoms—as evidenced by rapid improvements in Hamilton Depression Rating Scale scores within seven days—clinical development was halted. Chronic administration in trials revealed elevated liver enzyme levels in some patients, prompting discontinuation due to hepatotoxicity concerns. This outcome underscored the challenges in balancing therapeutic efficacy with metabolic safety in antidepressant design.

Structural Relationship to Bicyclic Antidepressants

This compound belongs to the bicyclic antidepressant class, characterized by two fused aromatic rings, in contrast to the three-ring system of TCAs like amitriptyline. Its core structure comprises a naphthalene ring (two fused benzene rings) linked to an ethanimidamide group, which replaces the central seven-membered ring of TCAs. The amidine functional group (–N–C(=NH)–N–) is a critical pharmacophore, enabling interactions with monoaminergic systems while avoiding the anticholinergic side effects associated with TCAs.

Key Structural Features :

  • Naphthalene System : Provides lipophilicity, enhancing blood-brain barrier permeability.
  • Amidine Group : Facilitates reversible binding to histamine H₁ receptors and modulates norepinephrine reuptake.
  • Methyl Substituents : Reduce metabolic degradation compared to bulkier alkyl groups in earlier amidine derivatives.

This structural innovation positioned this compound as a bridge between first-generation TCAs and later selective serotonin reuptake inhibitors (SSRIs), though its clinical potential remained unrealized due to safety limitations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

N,N'-dimethyl-2-naphthalen-2-ylethanimidamide

InChI

InChI=1S/C14H16N2/c1-15-14(16-2)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,10H2,1-2H3,(H,15,16)

InChI Key

NAHCWQNNENHGNH-UHFFFAOYSA-N

Canonical SMILES

CNC(=NC)CC1=CC2=CC=CC=C2C=C1

Synonyms

napactadine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The following table summarizes key structural and pharmacological differences between Napactadine and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Primary Target Therapeutic Class Key Clinical Findings
This compound C₁₄H₁₆N₂·ClH (hydrochloride) 248.75 Histamine H₁ receptor antagonist Antidepressant (discontinued) Rapid symptom relief (7 days); hepatotoxicity observed in long-term use
Alaproclate C₁₃H₁₈ClNO₂ 267.74 Serotonin reuptake inhibitor Antidepressant (SSRI) Limited clinical data; structurally distinct from this compound due to chlorophenethyl group
Nitracrine C₁₈H₂₀N₄O₂·2HCl 423.30 (dihydrochloride) DNA intercalator Anticancer (intercalating agent) Primarily used in oncology; mechanism involves DNA damage, unlike receptor-based this compound
Hypericum perforatum (St. John’s Wort) Complex phytochemical mixture Variable Multiple (e.g., MAO inhibition) Natural antidepressant Efficacy comparable to SSRIs but with drug interaction risks (e.g., CYP450 induction)

Mechanistic Differences

  • Its rapid action suggests unique pharmacokinetics .
  • Alaproclate : Inhibits serotonin reuptake (SSRI), enhancing synaptic serotonin levels. Lacks the imidamide structure of this compound .
  • Nitracrine : Binds to DNA via intercalation, causing strand breaks. Used in cancer therapy, unlike CNS-targeted this compound .
  • Hypericum perforatum: Contains hypericin and hyperforin, which inhibit monoamine oxidases (MAOs) and serotonin reuptake. Multimodal mechanism contrasts with this compound’s specificity .

Regulatory and Clinical Status

Compound Regulatory Status Clinical Use
This compound Discontinued (Phase II/III trials halted in the 1980s) Investigational antidepressant
Alaproclate Limited approval in some regions; not widely used Niche SSRI
Nitracrine Approved for specific cancers (e.g., bladder carcinoma) Oncology
Hypericum perforatum Over-the-counter in most countries; regulated as a dietary supplement Mild-to-moderate depression

Q & A

Q. How can interdisciplinary collaboration enhance this compound’s translational potential?

  • Methodological Answer : Establish partnerships between pharmacologists, computational chemists, and clinicians to align preclinical findings with clinical needs. Use shared data platforms (e.g., NIH SPARC) for transparent reporting. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. What ethical frameworks apply to studies involving this compound in animal models of neurodegenerative diseases?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design and reporting. Prioritize humane endpoints (e.g., predefined weight loss thresholds) and minimize sample sizes via power analysis. Obtain approval from institutional animal care committees (IACUC) .

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